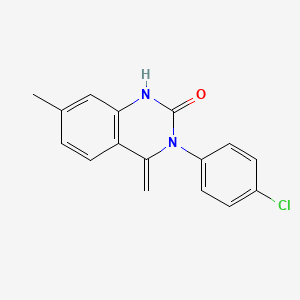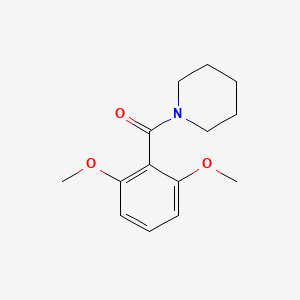
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone, also known as GW 501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It is a potential performance-enhancing drug that has gained popularity among athletes and bodybuilders due to its ability to increase endurance and fat metabolism.
Mécanisme D'action
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone acts as a PPARδ agonist, which activates the PPARδ receptor. PPARδ is a nuclear receptor that regulates various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation. Activation of PPARδ by 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone leads to increased fatty acid oxidation, improved insulin sensitivity, and reduced inflammation.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been shown to have several biochemical and physiological effects. It increases fatty acid oxidation and improves lipid metabolism, leading to increased endurance and fat loss. It also improves insulin sensitivity, which is beneficial for individuals with diabetes or metabolic disorders. Additionally, it reduces inflammation, which may have a protective effect against cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone in lab experiments include its ability to improve endurance and fat metabolism, which can be useful for studying the effects of exercise and metabolic disorders. Its ability to reduce inflammation may also be beneficial for studying the mechanisms of cardiovascular diseases. However, its potential performance-enhancing effects may limit its use in some studies.
Orientations Futures
There are several future directions for research on 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone. One direction is to investigate its potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to study its effects on cardiovascular diseases and inflammation. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone involves the condensation of 4-chlorobenzaldehyde with methyl anthranilate in the presence of sodium methoxide to form 4-(4-chlorophenyl)-2-methylquinazoline-3-carboxylic acid methyl ester. The methyl ester is then converted to the corresponding acid by hydrolysis with sodium hydroxide. The acid is further converted to the acid chloride by reaction with thionyl chloride, followed by reaction with methylamine to form 3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-7-methyl-4-methylene-3,4-dihydro-2(1H)-quinazolinone has been extensively studied for its potential therapeutic applications. It has been shown to improve lipid metabolism, increase insulin sensitivity, and reduce inflammation. It has also been investigated for its potential use in the treatment of diabetes, obesity, and cardiovascular diseases.
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-1H-quinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-10-3-8-14-11(2)19(16(20)18-15(14)9-10)13-6-4-12(17)5-7-13/h3-9H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOPGVZSOMQUVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C)N(C(=O)N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-chlorophenyl)-7-methyl-4-methylidene-3,4-dihydroquinazolin-2(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(4-fluorophenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B5689848.png)

![N,N-dimethyl-2-(2-{1-[(1-methylpiperidin-3-yl)carbonyl]piperidin-4-yl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5689866.png)
![N-ethyl-2-methyl-N-[3-(2-nitrophenyl)-2-propen-1-yl]-2-propen-1-amine](/img/structure/B5689870.png)

![2-[(4-bromo-2,3,5,6-tetramethylbenzyl)thio]-1-methyl-1H-imidazole](/img/structure/B5689884.png)

![(4,5-dimethoxy-2-nitrobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5689904.png)


![1-(1-{[2-(ethylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5689925.png)

![(3R*)-1-{3-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]propanoyl}-3,4,4-trimethyl-3-pyrrolidinol](/img/structure/B5689928.png)
![1-{2-[2-(3-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-3,4-dihydroquinolin-2(1H)-one](/img/structure/B5689942.png)